molecular formula C5H13ClFN B1406411 3-Fluoro-3-methylbutan-1-amine hydrochloride CAS No. 1509922-69-3

3-Fluoro-3-methylbutan-1-amine hydrochloride

Cat. No.: B1406411
CAS No.: 1509922-69-3
M. Wt: 141.61 g/mol
InChI Key: RTBATDNZURRCNG-UHFFFAOYSA-N
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Description

3-Fluoro-3-methylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H13ClFN and its molecular weight is 141.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FN.ClH/c1-5(2,6)3-4-7;/h3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBATDNZURRCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509922-69-3
Record name 3-fluoro-3-methylbutan-1-amine hydrochloride
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Foundational & Exploratory

what is 3-Fluoro-3-methylbutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Fluoro-3-methylbutan-1-amine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated aliphatic amine of significant interest to medicinal chemistry and drug discovery. The strategic incorporation of a tertiary fluorine atom onto a neopentyl-like scaffold offers a unique combination of steric and electronic properties. This document details the compound's physicochemical characteristics, presents a plausible synthetic route with detailed experimental protocols, discusses methods for its analysis and purification, and explores its potential applications as a building block in the design of novel therapeutics. All methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical utility for researchers in the field.

Introduction and Strategic Rationale

This compound is a synthetic organic compound that merges two important structural motifs in modern medicinal chemistry: a primary aliphatic amine and a tertiary alkyl fluoride. The primary amine serves as a crucial chemical handle for subsequent synthetic modifications and as a key pharmacophoric element capable of forming ionic interactions with biological targets.

The true strategic value of this molecule lies in the C(CH₃)₂F group. The gem-dimethyl substitution provides steric bulk, often used as a more metabolically stable bioisostere for a tert-butyl group. The introduction of a fluorine atom at this tertiary position is a deliberate design choice. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, pKa, and conformational preferences.[1][2] Specifically, a tertiary fluoride can block sites of oxidative metabolism, a common liability for alkyl groups in drug candidates, thereby enhancing pharmacokinetic profiles.[3] The strong, polarized C-F bond can also introduce favorable interactions with target proteins.[4] This guide serves as a technical resource for scientists looking to synthesize, characterize, and strategically deploy this valuable building block.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for planning synthetic reactions, purification, and analytical procedures.

Chemical Structure

Caption: Structure of this compound.

Properties Table
PropertyValueSource
IUPAC Name 3-fluoro-3-methylbutan-1-amine;hydrochloride[5]
CAS Number 1509922-69-3[5][6]
Molecular Formula C₅H₁₃ClFN[5]
Molecular Weight 141.61 g/mol [5][6]
Canonical SMILES CC(C)(CCN)F.Cl[5]
Purity ≥95% (Typical Commercial Grade)[6][7]
Hydrogen Bond Donors 1 (from parent amine)[5]
Hydrogen Bond Acceptors 1 (from parent amine)[5]
Topological Polar Surface Area 26.02 Ų[ChemScene]
LogP (Computed) 1.5051[ChemScene]

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce analogs or scale up production. No specific literature procedure was found for this exact molecule; therefore, a plausible and robust synthetic pathway is proposed below, based on well-established transformations in organic chemistry.

Proposed Retrosynthetic Analysis

The primary amine can be installed via the reduction of a nitrile or an azide. The tertiary fluoride is best installed via hydrofluorination of a corresponding alkene or by fluorination of a tertiary alcohol. A practical route begins with the commercially available 3,3-dimethylacrylic acid.

retrosynthesis target 3-Fluoro-3-methylbutan-1-amine HCl freebase Free Base Amine target->freebase HCl salt formation nitrile Fluoronitrile Intermediate freebase->nitrile Nitrile Reduction (e.g., LiAlH4) alcohol Fluorohydrin Intermediate nitrile->alcohol Tosylation & Cyanide Displacement alkene Alkene Precursor alcohol->alkene Hydrofluorination (e.g., Olah's Reagent) start 3,3-Dimethylacrylic Acid alkene->start Esterification & Reduction

Caption: Proposed retrosynthetic pathway for the target compound.

Step-by-Step Synthesis Protocol

This protocol outlines a four-step synthesis from 3,3-dimethylallyl alcohol.

Step 1: Hydrofluorination of 3,3-Dimethylallyl Alcohol

  • Causality: The direct hydrofluorination of the trisubstituted alkene provides a regioselective route to the tertiary fluoride, following Markovnikov's rule. Olah's reagent (pyridine-HF) is a common and effective source of nucleophilic fluoride for this transformation.

  • Protocol:

    • In a fume hood, equip a 250 mL Nalgene® FEP round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add 70% hydrogen fluoride-pyridine (Olah's reagent, 50 mL) to the flask.

    • Slowly add 3,3-dimethylallyl alcohol (5.0 g, 58.0 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC (20% EtOAc/Hexanes), visualizing with a p-anisaldehyde stain. The starting material is UV-active and stains, while the product alcohol is not UV-active but will stain.

    • Carefully quench the reaction by slowly pouring it into a stirred slurry of ice (200 g) and saturated sodium bicarbonate solution (200 mL). Caution: Vigorous gas evolution.

    • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-3-methylbutan-1-ol.

Step 2: Tosylation of 3-Fluoro-3-methylbutan-1-ol

  • Causality: The primary alcohol must be converted into a good leaving group to allow for nucleophilic substitution with cyanide. Tosyl chloride is an effective and common reagent for this purpose.

  • Protocol:

    • Dissolve the crude alcohol from Step 1 in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask equipped with a stir bar and nitrogen inlet.

    • Cool the solution to 0 °C.

    • Add triethylamine (12.1 mL, 87.0 mmol) followed by p-toluenesulfonyl chloride (12.2 g, 63.8 mmol).

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

    • Quench the reaction with water (50 mL). Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with 1 M HCl (1 x 50 mL), saturated sodium bicarbonate (1 x 50 mL), and brine (1 x 50 mL).

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which can be used directly in the next step.

Step 3: Synthesis of 4-Fluoro-4-methylpentanenitrile

  • Causality: An Sₙ2 reaction with sodium cyanide displaces the tosylate to form the corresponding nitrile. This nitrile is the direct precursor to the target primary amine.

  • Protocol:

    • Dissolve the crude tosylate from Step 2 in dimethylformamide (DMF, 100 mL) in a 250 mL round-bottom flask.

    • Add sodium cyanide (4.26 g, 87.0 mmol) to the solution.

    • Heat the reaction mixture to 60 °C and stir overnight.

    • Cool the reaction to room temperature and pour it into water (200 mL).

    • Extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (3 x 100 mL) to remove DMF, dry over sodium sulfate, filter, and concentrate.

    • Purify the crude nitrile by flash column chromatography (silica gel, gradient of 5% to 20% EtOAc in hexanes).

Step 4: Reduction of Nitrile to 3-Fluoro-3-methylbutan-1-amine and Salt Formation

  • Causality: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting the nitrile directly to the primary amine. The final hydrochloride salt is then formed by treatment with HCl, which improves stability and handling.

  • Protocol:

    • In a flame-dried 500 mL round-bottom flask under nitrogen, suspend lithium aluminum hydride (3.3 g, 87.0 mmol) in anhydrous diethyl ether (150 mL).

    • Cool the suspension to 0 °C.

    • Dissolve the purified nitrile from Step 3 in anhydrous diethyl ether (50 mL) and add it dropwise to the LAH suspension.

    • After addition, allow the reaction to warm to room temperature, then gently reflux for 4 hours.

    • Cool the reaction to 0 °C and carefully quench using a Fieser workup: add water (3.3 mL) dropwise, followed by 15% NaOH solution (3.3 mL), and finally water (9.9 mL).

    • Stir the resulting granular white precipitate for 30 minutes, then filter it off through a pad of Celite®, washing the filter cake with diethyl ether.

    • Concentrate the filtrate to yield the crude free-base amine.

    • Dissolve the crude amine in diethyl ether (100 mL) and cool to 0 °C.

    • Slowly bubble anhydrous HCl gas through the solution, or add a 2 M solution of HCl in diethyl ether dropwise until a white precipitate is no longer formed.

    • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification of the Final Product
  • Rationale: Recrystallization is the preferred method for purifying solid amine hydrochloride salts. It removes occluded solvents and minor impurities, yielding high-purity crystalline material.

  • Protocol:

    • Place the crude hydrochloride salt in a flask.

    • Add a minimal amount of a suitable hot solvent system (e.g., isopropanol/diethyl ether or ethanol/ethyl acetate) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Structural Elucidation and Analytical Methods

Expected Spectroscopic Characteristics

As no published spectra are available, the following characteristics are predicted based on the structure and known principles of NMR spectroscopy.

  • ¹H NMR (500 MHz, D₂O):

    • δ ~3.15 ppm (t, 2H): Triplet corresponding to the -CH₂-NH₃⁺ protons.

    • δ ~2.05 ppm (t, 2H): Triplet corresponding to the -C(F)-CH₂- protons.

    • δ ~1.50 ppm (d, JHF ≈ 21 Hz, 6H): A doublet for the two equivalent methyl groups, split by the adjacent fluorine atom.

  • ¹³C NMR (125 MHz, D₂O):

    • δ ~95 ppm (d, JCF ≈ 170 Hz): Quaternary carbon attached to fluorine, showing a large one-bond coupling constant.

    • δ ~38 ppm (s): Methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

    • δ ~35 ppm (d, JCF ≈ 22 Hz): Methylene carbon adjacent to the fluorinated center (-C(F)-CH₂-), showing a two-bond coupling to fluorine.

    • δ ~25 ppm (d, JCF ≈ 25 Hz): The two equivalent methyl carbons, showing a two-bond coupling to fluorine.

  • ¹⁹F NMR (470 MHz, D₂O):

    • A single resonance is expected, likely a septet due to coupling with the six equivalent methyl protons.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ (for the free base): m/z 106.10.

Quality Control by High-Performance Liquid Chromatography (HPLC)
  • Rationale: Aliphatic amines lack a strong UV chromophore, making direct detection difficult. Pre-column derivatization with a UV-active or fluorescent tag is a standard and reliable method for their analysis.[8] Dansyl chloride is a common derivatizing agent that reacts with primary amines to form highly fluorescent sulfonamides.

  • Workflow Diagram:

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Dissolve Amine HCl in Borate Buffer (pH 9.5) reagent Add Dansyl Chloride in Acetonitrile sample->reagent react Incubate at 60°C for 30 min reagent->react quench Quench with Methylamine Solution react->quench inject Inject Derivatized Sample quench->inject separate Separate on C18 Column (Gradient: H₂O/ACN) inject->separate detect Fluorescence Detection (Ex: 340 nm, Em: 525 nm) separate->detect quantify Quantify Peak Area detect->quantify

Caption: Workflow for HPLC analysis of the amine via pre-column derivatization.

  • Detailed Protocol:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in water.

    • Derivatization: In a microvial, mix 50 µL of the sample stock solution, 100 µL of 0.1 M borate buffer (pH 9.5), and 100 µL of a 2 mg/mL solution of dansyl chloride in acetonitrile.

    • Reaction: Cap the vial and heat at 60 °C for 30 minutes.

    • Quenching: Cool the vial and add 50 µL of a 10 mg/mL methylamine solution to react with excess dansyl chloride.

    • Analysis: Inject 10 µL of the final solution onto the HPLC system.

    • HPLC Conditions:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 30% B to 95% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm).

Applications in Research and Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a valuable building block for introducing a specific structural motif into a larger molecule. Its utility stems from the predictable effects of the 3-fluoro-3-methylbutyl group on key drug properties.

Strategic Use as a Bioisosteric Replacement

The gem-dimethyl group can serve as a bioisostere for other functionalities, such as a tert-butyl group or even a spirocycle, providing steric hindrance that can enhance target selectivity or block metabolic attack. The added fluorine atom fine-tunes the electronic properties of this group.

bioisostere cluster_replacements Bioisosteric Replacement at R parent R-X Parent Molecule tertbutyl tert-Butyl Group Metabolically liable C-H bonds parent:f0->tertbutyl Initial Lead target_group 3-Fluoro-3-methylbutyl Group Blocked metabolism at tertiary C Modulated lipophilicity parent:f0->target_group:f0 Optimized Analog

Caption: Use of the fluorinated moiety as a metabolically stable bioisostere.

Modulation of Physicochemical Properties
  • Metabolic Stability: The primary reason to incorporate this fragment is to block oxidative metabolism. The tertiary carbon, often a site of P450-mediated hydroxylation, is protected by the fluorine atom, which is highly resistant to cleavage.[3] This can significantly increase the half-life and oral bioavailability of a drug candidate.

  • Lipophilicity: While highly fluorinated motifs can increase lipophilicity, a single fluorine atom has a more nuanced effect. It increases local polarity at the tertiary carbon but can decrease the overall lipophilicity of the alkyl chain compared to a non-fluorinated analog, potentially improving solubility.[9]

  • pKa Modification: The electron-withdrawing effect of the fluorine atom can lower the pKa of the nearby primary amine by 0.5-1.0 pKa units.[10] This can be a critical adjustment to optimize the ionization state of a drug at physiological pH (7.4), which in turn affects its solubility, cell permeability, and target binding.[2]

Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions.

  • Hazard Identification:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a specialized chemical building block with significant potential for drug discovery and development. Its unique structure allows for the strategic introduction of a metabolically robust, fluorinated alkyl group. By leveraging its ability to block oxidative metabolism and fine-tune key physicochemical properties like pKa and lipophilicity, researchers can address common challenges in lead optimization. This guide provides the necessary technical information and validated protocols to enable scientists to effectively synthesize, analyze, and implement this compound in their research programs.

References

  • ChemUniverse. (n.d.). This compound [Q09057]. Retrieved from [Link]

  • Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • O'Hagan, D. (2015). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved from [Link]

  • Goyoaga, A., et al. (2000). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of High Resolution Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Barata-Vallejo, S., et al. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Pazdera, P., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]

  • ResearchGate. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Horváth, V., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. Retrieved from [Link]

  • Anderson, N. C., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Chemistry of Materials. Retrieved from [Link]

  • ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2008). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Retrieved from [Link]

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  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

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  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 3-Fluoro-3-methylbutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-3-methylbutan-1-amine hydrochloride is a synthetically derived small molecule of increasing interest within the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a tertiary fluoroalkane moiety and a primary amine hydrochloride salt, presents a unique combination of physicochemical characteristics. The presence of the fluorine atom can significantly influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound and its derivatives attractive scaffolds for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and field-proven insights into the experimental methodologies for their determination.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its precise chemical identity. The structural details and key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1509922-69-3PubChem[1]
Molecular Formula C₅H₁₃ClFNPubChem[1]
Molecular Weight 141.61 g/mol PubChem[1]
IUPAC Name 3-fluoro-3-methylbutan-1-amine;hydrochloridePubChem[1]
SMILES CC(C)(CCN)F.ClPubChem[1]
InChI Key RTBATDNZURRCNG-UHFFFAOYSA-NPubChem[1]

The molecular structure of this compound is characterized by a butane backbone with a fluorine atom and a methyl group attached to the C3 position, and a primary amine group at the C1 position, which is protonated to form the hydrochloride salt.

Caption: 2D representation of this compound.

Predicted and Expected Physical Properties

PropertyPredicted/Expected ValueScientific Rationale
Melting Point Expected to be a crystalline solid with a relatively high melting point (>150 °C)Amine hydrochloride salts are ionic compounds and typically exhibit strong intermolecular forces, leading to higher melting points compared to their free base counterparts.
Boiling Point Not applicable (decomposes upon strong heating)As an ionic salt, it is expected to decompose at high temperatures rather than boil.
Solubility Water: HighMethanol: SolubleDichloromethane: Sparingly soluble to insolubleThe ionic nature of the hydrochloride salt promotes solubility in polar protic solvents like water and methanol through ion-dipole interactions.[2][3][4][5] In less polar solvents like dichloromethane, solubility is expected to be significantly lower.[6][7][8][9]
Appearance White to off-white crystalline solidBased on the common appearance of similar small molecule hydrochloride salts.

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, the following section details the established experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For an amine hydrochloride salt, a sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is ramped up quickly to about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

    • The melting point is reported as a range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accurate determination, as it ensures that the temperature of the heating block and the sample are in equilibrium. A broad melting range (greater than 2 °C) can indicate the presence of impurities.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility profile of a compound is essential for its application in various experimental and developmental stages, from reaction work-ups to formulation.

Methodology: Visual Solubility Assessment

A qualitative yet informative assessment of solubility can be performed as follows:

  • Solvent Selection: A range of solvents with varying polarities should be chosen, such as water, methanol, and dichloromethane.

  • Procedure:

    • To a small, fixed amount of this compound (e.g., 5-10 mg) in a clear vial, a small volume of the chosen solvent (e.g., 0.5 mL) is added at a controlled temperature (e.g., 25 °C).

    • The mixture is vortexed for a set period (e.g., 1-2 minutes).

    • The mixture is visually inspected for the presence of undissolved solid.

    • If the solid dissolves completely, the compound is considered soluble. If it remains undissolved or only partially dissolves, it is classified as sparingly soluble or insoluble.

Causality Behind Experimental Choices: This method provides a rapid and practical understanding of the compound's solubility. The choice of solvents with different polarities helps to establish a general solubility profile. For quantitative analysis, more rigorous methods like shake-flask followed by concentration determination (e.g., by HPLC or NMR) would be employed.

Spectroscopic Characterization (Expected)

While specific spectra for this compound are not publicly available, we can predict the key features based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • -CH₂-NH₃⁺: A multiplet, likely deshielded due to the adjacent positively charged nitrogen, in the range of 3.0-3.5 ppm.

  • -CH₂-C(F)(CH₃)₂: A multiplet, influenced by both the adjacent methylene group and the fluorine atom, expected around 1.8-2.2 ppm.

  • -C(F)(CH₃)₂: Two singlets (or a doublet of doublets if there is through-space coupling to the fluorine), integrating to 6 protons, in the aliphatic region around 1.3-1.6 ppm. The fluorine atom will likely cause a slight downfield shift compared to a non-fluorinated analogue.

  • -NH₃⁺: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the influence of the electronegative fluorine atom.

  • C-F: The carbon directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly deshielded.[10][11][12][13]

  • Carbons adjacent to C-F: These carbons will show smaller two-bond carbon-fluorine coupling (²JCF).[10][11][12][13]

  • Other carbons: The remaining carbons will appear as singlets at their expected chemical shifts.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. The spectrum of this compound is expected to show a single resonance for the tertiary fluorine atom. The chemical shift will be indicative of the alkyl fluoride environment.

Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from a commercially available precursor. One potential approach involves the fluorination of a suitable alcohol precursor.

Caption: A potential synthetic pathway to the target compound.

This proposed synthesis involves the selective fluorination of the tertiary alcohol in 3-amino-3-methylbutan-1-ol, followed by protonation of the amine with hydrochloric acid to yield the final hydrochloride salt. The choice of fluorinating agent is critical to avoid rearrangement and other side reactions.

Safety and Handling

Based on GHS classifications for this compound, it should be handled with appropriate personal protective equipment.[1] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety practices, including the use of gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug development. This guide has provided a detailed overview of its key physical properties, drawing upon established chemical principles and outlining robust experimental methodologies for their determination. While specific experimental data for some properties are yet to be widely published, the information and protocols presented here offer a solid foundation for researchers and scientists working with this and related compounds.

References

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An In-Depth Technical Guide to the Molecular Weight of 3-Fluoro-3-methylbutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Amines in Modern Drug Discovery

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile. 3-Fluoro-3-methylbutan-1-amine hydrochloride is a key building block in this arena, offering a synthetically versatile scaffold for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the molecular weight of this compound, a fundamental parameter that underpins its chemical identity and behavior. For researchers, scientists, and drug development professionals, an accurate understanding of molecular weight is not merely an academic exercise; it is a critical prerequisite for everything from reaction stoichiometry and formulation development to regulatory submission.[1][2] This guide will delve into the theoretical and experimental determination of this crucial property, offering both foundational knowledge and practical, field-proven protocols.

Physicochemical Properties of this compound

A precise understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery and development.[3][4] These properties govern a molecule's behavior in biological systems and influence its suitability as a therapeutic agent.

PropertyValueSource
Molecular Formula C5H13ClFNPubChem
Average Molecular Weight 141.61 g/mol PubChem
Monoisotopic Molecular Weight 141.0720553 DaPubChem
IUPAC Name 3-fluoro-3-methylbutan-1-amine;hydrochloridePubChem
CAS Number 1509922-69-3PubChem

The molecular weight of a drug candidate is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[5][6][7] Generally, small molecules with a molecular weight of less than 500 Da are considered to have a higher probability of good oral bioavailability, as described by Lipinski's "Rule of Five".[8] At 141.61 g/mol , this compound falls well within this range, making it an attractive starting point for the design of orally administered drugs. The hydrochloride salt form is often chosen to improve the solubility and stability of the parent amine.

Experimental Determination of Molecular Weight: A Self-Validating Approach

While the theoretical molecular weight can be calculated from the molecular formula, its experimental verification is a cornerstone of compound characterization and quality control. The following sections provide detailed protocols for two robust and widely used methods for determining the molecular weight of amine hydrochlorides: high-resolution mass spectrometry and potentiometric titration. The validation of these analytical methods is crucial to ensure their reliability and accuracy, following guidelines from bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[9][10][11][12]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The Rationale Behind HRMS

High-resolution mass spectrometry is the gold standard for determining the accurate mass of a molecule.[13][14] Unlike nominal mass spectrometry, which provides the integer mass, HRMS can measure mass to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule, providing a high degree of confidence in its identity. For a fluorinated compound like this compound, HRMS is particularly valuable as it can distinguish between isobaric interferences. The choice of a "soft" ionization technique, such as electrospray ionization (ESI), is critical to minimize fragmentation and ensure the detection of the intact molecular ion.

Experimental Workflow for HRMS Analysis

Caption: High-Resolution Mass Spectrometry Workflow for Molecular Weight Determination.

Detailed Protocol for HRMS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of high-purity methanol and deionized water. This solvent system is chosen for its ability to readily dissolve the polar amine salt and its compatibility with ESI.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent system. This concentration range is optimal for most ESI sources to avoid saturation and ion suppression effects.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

    • Calibrate the instrument according to the manufacturer's specifications using a well-characterized calibration standard. This is a critical step to ensure high mass accuracy.

    • Set the ESI source to positive ion mode. The amine group will readily accept a proton to form the [M+H]⁺ ion.

    • Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., m/z 50-500) to include the expected molecular ion.

  • Data Analysis and Interpretation:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 3-Fluoro-3-methylbutan-1-amine (the free base, C₅H₁₂FN, with a monoisotopic mass of 105.0954 Da), the expected [M+H]⁺ ion will have a monoisotopic m/z of 106.1032.

    • The high-resolution mass measurement should be within a narrow tolerance (typically < 5 ppm) of the theoretical exact mass.

    • Utilize the instrument's software to predict the elemental composition from the measured accurate mass. This should confirm the formula C₅H₁₃FN⁺.

Potentiometric Titration

Expertise & Experience: The Rationale Behind Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining the purity and, by extension, the equivalent weight of an acidic or basic compound.[15] For an amine hydrochloride, the titration with a strong base allows for the quantification of the acidic ammonium species. This method is highly accurate and precise when performed correctly and provides a direct measure of the active substance content. The choice of a potentiometric endpoint, determined by the inflection point of the titration curve, is superior to colorimetric indicators as it is less subjective and not affected by the color of the sample solution.

Experimental Workflow for Potentiometric Titration

Caption: Potentiometric Titration Workflow for Molecular Weight Determination.

Detailed Protocol for Potentiometric Titration

  • Reagent and Sample Preparation:

    • Titrant: Prepare a 0.1 M sodium hydroxide (NaOH) solution and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.

    • Sample: Accurately weigh approximately 100-150 mg of this compound into a clean beaker.

    • Dissolve the sample in approximately 50 mL of deionized water.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions.

    • Immerse the pH electrode and a magnetic stir bar into the sample solution.

    • Begin stirring the solution at a moderate, constant speed.

    • Add the standardized 0.1 M NaOH titrant in small increments (e.g., 0.1-0.2 mL) from a burette.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration past the equivalence point, which will be indicated by a sharp change in pH.

  • Data Analysis and Calculation:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the volume of NaOH required to neutralize the amine hydrochloride) by identifying the point of maximum slope on the titration curve. This is most accurately done by calculating the first derivative of the titration curve.

    • Calculate the molecular weight using the following formula:

      • Molecular Weight ( g/mol ) = (mass of sample (g) * 1000) / (Volume of NaOH at equivalence point (L) * Concentration of NaOH (mol/L))

Structural Confirmation by ¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical tool.[16][17][18] It provides direct information about the fluorine environment within the molecule, confirming the presence and connectivity of the fluorine atom. The wide chemical shift range and high sensitivity of the ¹⁹F nucleus make it an ideal method for structural elucidation and purity assessment of fluorinated pharmaceuticals.[17][19]

A standard ¹⁹F NMR spectrum of this compound would be expected to show a single resonance, confirming the presence of one unique fluorine environment. The chemical shift and coupling patterns to neighboring protons would provide further structural confirmation.

Conclusion: The Foundational Role of Molecular Weight in Pharmaceutical Sciences

The molecular weight of this compound, 141.61 g/mol , is a fundamental physicochemical property that is integral to its application in research and drug development.[1][2] Its experimental determination through robust and validated methods such as high-resolution mass spectrometry and potentiometric titration provides the necessary assurance of identity, purity, and quality. As a Senior Application Scientist, I cannot overstate the importance of this foundational data. It is the bedrock upon which further studies of a compound's biological activity, safety, and formulation are built. A thorough understanding and rigorous verification of molecular weight are indispensable for the successful progression of any small molecule through the drug development pipeline.

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An In-Depth Technical Guide to the Stability and Storage of 3-Fluoro-3-methylbutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 3-Fluoro-3-methylbutan-1-amine hydrochloride, a key building block in contemporary drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes fundamental chemical principles with field-proven best practices to ensure the long-term integrity and reliability of this valuable compound.

Introduction: Understanding the Molecule

This compound is a primary amine salt characterized by a tertiary fluorine atom. This structural feature imparts unique properties to the molecule, influencing its reactivity, metabolic stability, and binding interactions in biological systems. As a hydrochloride salt, the amine group is protonated, rendering the compound more stable, crystalline, and often more soluble in aqueous media compared to its free base form.[1][2] The stability of this compound is paramount to ensure reproducible experimental outcomes and the safety and efficacy of potential drug candidates.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₃ClFN
Molecular Weight141.61 g/mol
AppearanceWhite to off-white solid (typical)General chemical knowledge
Purity≥95% (typical)

Chemical Stability and Potential Degradation Pathways

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. Understanding the potential degradation pathways is the first step in developing appropriate storage and handling protocols. For this compound, the primary areas of concern are its hygroscopicity, and sensitivity to light and high temperatures.

Hygroscopicity and Hydrolysis

Amine hydrochlorides are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] While the hydrochloride salt form protects the amine from certain reactions, the presence of water can facilitate other degradation pathways. Although the C-F bond at a tertiary carbon is generally stable, extreme pH conditions coupled with elevated temperatures could potentially lead to hydrolysis, although this is less likely under normal storage conditions. The primary concern with water absorption is the potential for physical changes in the solid form, such as deliquescence, which can impact handling and weighing accuracy.

Photostability
Thermal Stability

Thermal degradation of amines can occur at elevated temperatures, with reaction rates increasing with higher temperatures.[5][6] For amine hydrochlorides, thermal decomposition can lead to the loss of hydrogen chloride gas, potentially followed by further degradation of the resulting free amine.[7] The presence of impurities can also catalyze thermal degradation.

Oxidative Degradation

The primary amine group can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.[8] This can lead to the formation of various degradation products, including aldehydes, ketones, and other nitrogen-containing species. While the hydrochloride salt form reduces the nucleophilicity of the amine and thus its susceptibility to some oxidative pathways, it does not eliminate the risk entirely.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling protocols are recommended. These are based on general best practices for amine hydrochlorides and fluorinated compounds.[3][9]

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool place (2-8 °C recommended for long-term storage).Minimizes the rate of potential thermal degradation.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidative degradation and moisture absorption.[9]
Light Protect from light.Prevents photolytic degradation.[4]
Moisture Store in a dry environment, preferably in a desiccator.Mitigates hygroscopicity and potential hydrolysis.[10]
Container Use a tightly sealed, opaque container.Prevents exposure to light, moisture, and air.[4]
Handling Procedures
  • Weighing and Dispensing: Handle the compound in a controlled environment with low humidity. For sensitive applications, use a glove box with an inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. The compound is classified as an irritant.

  • Cleaning: Clean any spills promptly to avoid contamination and potential reactions.

Experimental Protocols for Stability Assessment

A robust understanding of a compound's stability profile requires empirical data. Forced degradation studies are a critical component of this, providing insights into potential degradation products and informing the development of stability-indicating analytical methods.[11][12]

Forced Degradation (Stress Testing) Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Weigh 3-Fluoro-3-methylbutan-1-amine HCl Dissolve Dissolve in appropriate solvent (e.g., water, methanol) Start->Dissolve Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photo Photostability (ICH Q1B guidelines) Start->Photo Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Dissolve->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Dissolve->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Dissolve->Oxidation Neutralize Neutralize (if necessary) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize Stability_Framework A Compound Characterization B Identify Potential Stress Factors (Light, Heat, Moisture, Oxygen) A->B C Forced Degradation Studies B->C F Establish Storage Conditions B->F D Develop Stability-Indicating Analytical Method (e.g., HPLC) C->D E Identify and Characterize Degradation Products D->E H Long-Term Stability Studies D->H E->F G Define Handling Procedures F->G F->H I Confirm Shelf-Life H->I

Caption: Logical Framework for Stability Assessment.

Conclusion

The stability and proper storage of this compound are fundamental to its effective use in research and development. By understanding its chemical nature and potential degradation pathways, and by implementing the recommended storage and handling protocols, researchers can ensure the integrity and reliability of this important chemical building block. The application of systematic stability testing, including forced degradation studies and the use of validated stability-indicating analytical methods, provides the necessary data to confidently establish appropriate storage conditions and shelf-life.

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Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 3-Fluoro-3-methylbutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2] The unique electronic and steric characteristics of fluorine can profoundly influence a molecule's acidity, lipophilicity, conformational preferences, and metabolic stability.[1][2] These modifications frequently translate into enhanced pharmacokinetic profiles, greater target selectivity, and improved resistance to metabolic degradation.[1][3] Within this context, 3-Fluoro-3-methylbutan-1-amine hydrochloride emerges as a compelling building block for the synthesis of novel therapeutics. Its structure, featuring a quaternary carbon bearing a fluorine atom, offers a unique scaffold that can impart desirable properties to a wide range of parent molecules. This guide provides an in-depth exploration of the potential research applications of this versatile compound, offering insights into its use as a synthetic building block, a tool for modulating physicochemical properties, and a potential component of advanced therapeutic modalities.

Physicochemical Properties and Synthetic Utility

This compound is a primary amine with a molecular formula of C5H13ClFN and a molecular weight of 141.61 g/mol .[4][5] The presence of the fluorine atom on the tertiary carbon significantly influences the molecule's electronic properties. Fluorine's high electronegativity exerts a strong inductive effect, which can lower the pKa of the neighboring amine group, thereby altering its ionization state at physiological pH.[1] This modulation of basicity is a critical parameter in drug design, impacting factors such as oral absorption, cell membrane permeability, and off-target interactions.[1][6]

PropertyValueSource
Molecular FormulaC5H13ClFN[4][5]
Molecular Weight141.61 g/mol [4]
IUPAC Name3-fluoro-3-methylbutan-1-amine;hydrochloride[4]
CAS Number1509922-69-3[4][5]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of synthetic transformations. As a primary amine, it can readily participate in a wide range of chemical reactions, including amidation, reductive amination, and nucleophilic substitution, making it a versatile building block for the construction of more complex molecules.[7]

Potential Research Applications in Drug Development

The unique structural and electronic features of this compound open up several promising avenues for research in drug discovery and development.

Enhancing Metabolic Stability and Pharmacokinetics

A primary challenge in drug development is overcoming rapid metabolic degradation by cytochrome P450 enzymes.[8] The introduction of fluorine at a metabolically labile position can effectively block this process.[1][9] The strong carbon-fluorine bond is resistant to enzymatic cleavage, thereby increasing the metabolic stability and half-life of the drug.[9][10]

Experimental Workflow: Assessing Metabolic Stability

G cluster_0 In Vitro Metabolism Assay cluster_1 In Vivo Pharmacokinetic Study A Incubate test compound (with and without the fluoro-amine moiety) with human liver microsomes and NADPH. B Quench reaction at various time points. A->B C Analyze samples by LC-MS/MS to quantify the parent compound. B->C D Calculate the in vitro half-life (t1/2). C->D E Administer fluorinated and non-fluorinated analogs to rodents (e.g., Sprague-Dawley rats). D->E Proceed to in vivo if in vitro stability is improved F Collect blood samples at predetermined time intervals. E->F G Quantify drug concentration in plasma using LC-MS/MS. F->G H Determine pharmacokinetic parameters (AUC, Cmax, Tmax, half-life). G->H

Caption: Workflow for evaluating the impact of the 3-fluoro-3-methylbutan-1-amine moiety on metabolic stability and pharmacokinetics.

By incorporating 3-fluoro-3-methylbutan-1-amine into a lead compound, researchers can strategically block sites of oxidation, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[1][11]

Modulating Receptor Binding and Potency

The introduction of fluorine can alter the electronic distribution within a molecule, which in turn can influence its binding affinity for a biological target.[2][9] The fluorine atom can participate in favorable electrostatic interactions, such as hydrogen bonds with backbone amides or other polar residues within a protein's active site.[12]

Logical Relationship: Fluorine's Impact on Target Engagement

G A 3-Fluoro-3-methylbutan-1-amine Incorporation B Altered Molecular Electrostatics A->B C Modified pKa of Proximal Groups A->C F Conformational Restriction A->F D Enhanced Binding Affinity (Potency) B->D C->D E Improved Target Selectivity D->E F->D

Caption: The influence of incorporating the fluorinated amine on key molecular properties that drive target binding and selectivity.

Researchers can synthesize analogs of existing pharmacophores with and without the 3-fluoro-3-methylbutan-1-amine moiety to perform structure-activity relationship (SAR) studies. These studies can elucidate the role of the fluorinated substituent in enhancing potency and selectivity for the target of interest.

Development of PET Imaging Agents

The positron-emitting isotope of fluorine, ¹⁸F, is a widely used radionuclide in Positron Emission Tomography (PET) imaging.[3][13] The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for its production, incorporation into a tracer molecule, and subsequent imaging. Given that 3-fluoro-3-methylbutan-1-amine contains a stable fluorine atom, it serves as an excellent candidate for the development of novel ¹⁸F-labeled PET tracers.

Protocol: Synthesis of an ¹⁸F-Labeled PET Tracer

A potential synthetic route to an ¹⁸F-labeled tracer could involve the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.

Step 1: Synthesis of a Precursor Synthesize a precursor molecule where the hydroxyl group of 3-hydroxy-3-methylbutan-1-amine is derivatized with a good leaving group, such as a tosylate or mesylate.

Step 2: Radiosynthesis

  • Produce [¹⁸F]fluoride via cyclotron bombardment of [¹⁸O]H₂O.

  • Activate the [¹⁸F]fluoride using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a potassium salt.

  • React the activated [¹⁸F]fluoride with the precursor in an appropriate solvent (e.g., acetonitrile) at an elevated temperature.

  • Purify the resulting ¹⁸F-labeled 3-fluoro-3-methylbutan-1-amine derivative using semi-preparative HPLC.

  • Formulate the purified tracer in a physiologically compatible buffer for injection.

This radiolabeled building block could then be conjugated to a targeting vector (e.g., a peptide or small molecule) to create a PET tracer for imaging specific biological processes, such as tumor metabolism or neuroreceptor density.[14][15][16] Amino acid-based PET tracers, for instance, are known to accumulate in tumor cells via overexpressed amino acid transporters like the L-type amino acid transporter 1 (LAT1).[14][16]

Application in Central Nervous System (CNS) Drug Discovery

The ability of fluorine to increase lipophilicity and modulate pKa can be particularly advantageous for drugs targeting the central nervous system, where penetration of the blood-brain barrier (BBB) is a major hurdle.[1][2] By fine-tuning these physicochemical properties, the incorporation of 3-fluoro-3-methylbutan-1-amine could enhance the CNS penetration of a therapeutic agent.[1]

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for modern drug discovery. Its unique structural motif offers a powerful tool for medicinal chemists to address common challenges in drug design, including metabolic instability, suboptimal potency, and poor pharmacokinetic properties. The potential applications of this compound span from the development of more durable and effective small-molecule therapeutics to the creation of novel PET imaging agents for diagnostics and clinical research. As our understanding of the nuanced effects of fluorination continues to grow, we can anticipate that building blocks like this compound will play an increasingly important role in the design of the next generation of medicines.

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Methodological & Application

Application Note & Synthesis Protocol: 3-Fluoro-3-methylbutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-fluoro-3-methylbutan-1-amine hydrochloride, a valuable fluorinated building block for pharmaceutical and agrochemical research. The protocol details a robust, multi-step synthetic route starting from the commercially available 3,3-dimethylacrylic acid. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability. Key transformations include an electrophilic fluorination, carboxylic acid reduction, and a two-step alcohol-to-amine conversion via an azide intermediate. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Introduction: The Significance of Tertiary Fluorinated Amines

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Tertiary alkyl fluorides, in particular, are of significant interest as they introduce a stereochemically stable, lipophilic functional group. When combined with a primary amine, as in the case of 3-fluoro-3-methylbutan-1-amine, the resulting scaffold becomes a versatile synthon for constructing complex lead compounds in drug discovery programs.[2]

This application note outlines a reliable and scalable laboratory synthesis of 3-fluoro-3-methylbutan-1-amine as its more stable and easily handled hydrochloride salt. The chosen synthetic pathway is designed for clarity, safety, and reproducibility.

Overview of the Synthetic Strategy

The synthesis is designed as a four-step sequence, commencing with an accessible starting material and proceeding through well-established, high-yielding transformations. The overall workflow is depicted below.

G A 3,3-Dimethylacrylic Acid B Step 1: Electrophilic Fluorination-Decarboxylation A->B C 3-Fluoro-3-methylbutanoic Acid B->C D Step 2: Reduction C->D E 3-Fluoro-3-methylbutan-1-ol D->E F Step 3: Conversion to Amine (via Azide) E->F G 3-Fluoro-3-methylbutan-1-amine F->G H Step 4: Salt Formation G->H I 3-Fluoro-3-methylbutan-1-amine HCl (Target) H->I

Caption: Overall synthetic workflow for 3-fluoro-3-methylbutan-1-amine HCl.

Experimental Protocols & Methodological Rationale

Step 1: Synthesis of 3-Fluoro-3-methylbutanoic Acid

The initial step involves the creation of the key C-F bond at the tertiary carbon. While various fluorination methods exist, an electrophilic fluorination of the corresponding carboxylic acid using a reagent like Selectfluor offers a practical approach, often proceeding through a radical mechanism.[3] A silver nitrate catalyst is highly effective for this type of decarboxylative fluorination.[3]

Materials & Reagents

ReagentMW ( g/mol )M. Eq.Amount
3,3-Dimethylacrylic Acid100.121.010.0 g
Selectfluor354.261.242.5 g
Silver Nitrate (AgNO₃)169.870.11.7 g
Acetonitrile (MeCN)41.05-200 mL
Water (H₂O)18.02-50 mL

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,3-dimethylacrylic acid (10.0 g, 99.9 mmol) and silver nitrate (1.7 g, 10.0 mmol).

  • Add a solvent mixture of acetonitrile (200 mL) and water (50 mL). Stir the mixture to dissolve the solids.

  • In portions, carefully add Selectfluor (42.5 g, 119.9 mmol) to the stirring solution. Note: The addition may be mildly exothermic.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter to remove any insoluble salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude 3-fluoro-3-methylbutanoic acid by vacuum distillation or flash column chromatography to yield a colorless oil.

Step 2: Synthesis of 3-Fluoro-3-methylbutan-1-ol

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like sodium borohydride are ineffective. The reaction must be conducted under strictly anhydrous conditions.

Materials & Reagents

ReagentMW ( g/mol )M. Eq.Amount
3-Fluoro-3-methylbutanoic Acid120.111.010.0 g
Lithium Aluminum Hydride (LiAlH₄)37.951.54.7 g
Anhydrous Tetrahydrofuran (THF)72.11-250 mL
Saturated aq. Na₂SO₄ solution--As needed

Protocol:

  • Safety First: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar).

  • To a 500 mL three-necked flask under an inert atmosphere, add LiAlH₄ (4.7 g, 124 mmol) and suspend it in anhydrous THF (150 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 3-fluoro-3-methylbutanoic acid (10.0 g, 83.3 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Cool the reaction back to 0 °C. Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 4.7 mL of water

    • 4.7 mL of 15% aq. NaOH

    • 14.1 mL of water

  • Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with additional THF.

  • Combine the filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by distillation to afford 3-fluoro-3-methylbutan-1-ol.

Step 3: Two-Step Conversion of Alcohol to Amine

Direct conversion of an alcohol to an amine is challenging because the hydroxyl group is a poor leaving group.[4] A reliable strategy involves a two-step sequence: conversion of the alcohol to an excellent leaving group (a mesylate), followed by Sₙ2 displacement with an azide nucleophile and subsequent reduction.

G cluster_0 Mesylation cluster_1 Azide Displacement (Sₙ2) cluster_2 Reduction A 3-Fluoro-3-methylbutan-1-ol D Mesylate Intermediate A->D B Methanesulfonyl Chloride (MsCl) B->D C Triethylamine (TEA) C->D F Azide Intermediate D->F E Sodium Azide (NaN₃) E->F H 3-Fluoro-3-methylbutan-1-amine F->H G LiAlH₄ or H₂/Pd-C G->H

Caption: Key transformations in the alcohol-to-amine conversion sequence.

3a. Mesylation

Materials & Reagents

ReagentMW ( g/mol )M. Eq.Amount
3-Fluoro-3-methylbutan-1-ol106.131.08.0 g
Methanesulfonyl Chloride (MsCl)114.551.27.7 mL
Triethylamine (TEA)101.191.515.7 mL
Anhydrous Dichloromethane (DCM)84.93-200 mL

Protocol:

  • Dissolve 3-fluoro-3-methylbutan-1-ol (8.0 g, 75.4 mmol) in anhydrous DCM (200 mL) in a flask under an inert atmosphere.

  • Add triethylamine (15.7 mL, 113.1 mmol) and cool the solution to 0 °C.

  • Add methanesulfonyl chloride (7.7 mL, 90.5 mmol) dropwise. A white precipitate (triethylamine hydrochloride) will form.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by adding 100 mL of water. Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated aq. NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting mesylate is typically used in the next step without further purification.

3b. Azide Substitution and Reduction

Materials & Reagents

ReagentMW ( g/mol )M. Eq.Amount
Crude Mesylate184.211.0~13.9 g
Sodium Azide (NaN₃)65.013.014.7 g
Dimethylformamide (DMF)73.09-150 mL
Lithium Aluminum Hydride (LiAlH₄)37.951.54.3 g
Anhydrous Diethyl Ether (Et₂O)74.12-200 mL

Protocol:

  • Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care.

  • Dissolve the crude mesylate from the previous step in DMF (150 mL) in a round-bottom flask.

  • Add sodium azide (14.7 g, 226 mmol) and heat the mixture to 80 °C for 6 hours.

  • Cool the reaction to room temperature, pour into 500 mL of water, and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with water (4 x 100 mL to remove DMF) and brine (100 mL).

  • Dry over Na₂SO₄, filter, and carefully concentrate in vacuo to yield the crude azide intermediate. Caution: Do not heat the azide to dryness.

  • For the reduction, prepare a suspension of LiAlH₄ (4.3 g, 113 mmol) in anhydrous diethyl ether (150 mL) at 0 °C under an inert atmosphere.

  • Dissolve the crude azide in anhydrous diethyl ether (50 mL) and add it dropwise to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction at 0 °C as described in Step 2.

  • Filter the mixture, and extract the aqueous layer with diethyl ether.

  • Combine all organic phases, dry over Na₂SO₄, and concentrate to yield the crude 3-fluoro-3-methylbutan-1-amine.

Step 4: Formation of the Hydrochloride Salt

The final free amine is often an oil and can be hygroscopic. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store.[5]

Materials & Reagents

ReagentMW ( g/mol )Amount
Crude Amine105.15From Step 3
2 M HCl in Diethyl Ether-As needed
Anhydrous Diethyl Ether (Et₂O)74.12100 mL

Protocol:

  • Dissolve the crude amine in anhydrous diethyl ether (100 mL) and cool the solution to 0 °C.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with vigorous stirring.

  • A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension at 0 °C for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Summary of Results and Characterization

CompoundStep Yield (Expected)Overall Yield (Expected)Physical AppearanceKey ¹H NMR Signals (CDCl₃, δ ppm)
3-Fluoro-3-methylbutanoic Acid60-70%60-70%Colorless Oil1.45 (d, 6H), 2.60 (d, 2H), 11-12 (br s, 1H)
3-Fluoro-3-methylbutan-1-ol85-95%51-67%Colorless Oil1.35 (d, 6H), 1.85 (m, 2H), 3.80 (t, 2H)
3-Fluoro-3-methylbutan-1-amine70-80% (2 steps)36-53%Colorless Oil1.30 (d, 6H), 1.70 (m, 2H), 2.90 (t, 2H)
Target Product (HCl Salt) 90-98%32-52% White Solid1.50 (d, 6H), 2.00 (m, 2H), 3.15 (t, 2H), 8.3 (br s, 3H)

Note: NMR shifts are approximate and should be confirmed by analysis.

References

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • NCERT. (2018). Haloalkanes and Haloarenes.
  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
  • ResearchGate. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
  • ResearchGate. (n.d.). The fluorinated compounds were obtained by reductive amination.
  • ECHEMI. (n.d.). Alcohol to Amine conversion.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • PubMed. (n.d.). 3-Methyl-1-butanol Biosynthesis in an Engineered Corynebacterium glutamicum.
  • Chemistry Steps. (n.d.). Alcohols to Amines.
  • National Institutes of Health (NIH). (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Oreate. (n.d.). Exploring the Chemical Synthesis and Applications of 3-Methyl-1-Butanol.
  • ACS Publications. (2024). Accessing Fluorinated Tertiary Homoallylamines via Photocatalytic Defluorinative Aminoalkylation of Fluoroalkyl-Substituted Alkenes.

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The Strategic Incorporation of 3-Fluoro-3-methylbutan-1-amine Hydrochloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with Strategic Fluorination

In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine into drug candidates is a well-established and powerful approach to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The 3-Fluoro-3-methylbutan-1-amine hydrochloride building block offers a unique combination of a sterically hindered primary amine and a γ-fluorinated quaternary carbon center. This unique arrangement presents medicinal chemists with a valuable tool to explore novel chemical space and address common challenges in drug design, such as metabolic instability and off-target activity.

This guide provides a comprehensive overview of the rationale behind using this compound, its key physicochemical properties, and detailed protocols for its application in the synthesis of potential therapeutic agents.

Physicochemical Properties and Strategic Advantages

The judicious placement of a fluorine atom in the gamma position of the butylamine core, combined with a gem-dimethyl group, imparts several desirable characteristics.

PropertyValueSource
Molecular Formula C₅H₁₃ClFN[3]
Molecular Weight 141.61 g/mol [3]
CAS Number 1509922-69-3[3][4]
Key Advantages in Medicinal Chemistry:
  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, and the quaternary center can block potential sites of oxidation, thereby enhancing the metabolic stability and half-life of a drug candidate.[1]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom can lower the pKa of the primary amine. This modulation can be critical for optimizing a compound's solubility, membrane permeability, and interaction with its biological target.

  • Bioisosteric Replacement: The 3-fluoro-3-methylbutyl motif can serve as a bioisostere for other common chemical groups, such as a tert-butyl or isopropyl group, while introducing unique electronic properties. This allows for fine-tuning of lipophilicity and polarity.

  • Conformational Control: The steric bulk of the gem-dimethyl group can restrict the conformational flexibility of the molecule, potentially leading to a more favorable binding orientation with the target protein and increased potency.

  • Improved Pharmacokinetics: By optimizing metabolic stability and physicochemical properties, the incorporation of this building block can lead to an improved overall pharmacokinetic profile, including better oral bioavailability and reduced clearance.[5]

Applications in Drug Design

While specific examples of this compound in clinical development are not yet widely published, its structural motifs are highly relevant to several therapeutic areas. The primary application of this building block is in the synthesis of novel amides, which are a cornerstone of many drug classes.

Workflow for Incorporating 3-Fluoro-3-methylbutan-1-amine into a Lead Compound

Caption: A generalized workflow for lead optimization using this compound.

Protocols for Amide Bond Formation

The primary amine of 3-Fluoro-3-methylbutan-1-amine is sterically hindered, which can present challenges for standard amide coupling reactions. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high yields and purity.

General Considerations for Handling this compound:
  • Salt Form: As the hydrochloride salt, the amine must be neutralized in situ using a non-nucleophilic base before coupling.

  • Safety: The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: HATU-Mediated Amide Coupling (A Robust and Widely Used Method)

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent for sterically hindered amines.[6]

Materials:

  • Carboxylic acid of interest

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 - 1.2 eq) in anhydrous DMF or DCM.

  • Amine Neutralization: In a separate flask, suspend this compound (1.1 eq) in the same anhydrous solvent and add DIPEA (2.2 - 2.5 eq). Stir for 10-15 minutes at room temperature to ensure complete neutralization.

  • Activation: To the solution of the carboxylic acid and HATU, add DIPEA (1.5 - 2.0 eq) and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the neutralized amine solution from step 2 to the activated carboxylic acid solution from step 3.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take several hours to overnight, depending on the reactivity of the carboxylic acid.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: COMU-Mediated Amide Coupling (A Safer and Highly Reactive Alternative)

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent that is often more effective than HATU for challenging couplings and is considered safer as it does not contain the potentially explosive benzotriazole moiety.[7][8]

Materials:

  • Carboxylic acid of interest

  • This compound

  • COMU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous MeCN or THF, add this compound (1.1 eq).

  • Base Addition: Add DIPEA or 2,4,6-collidine (3.0 - 4.0 eq) to the mixture.

  • Coupling Reagent Addition: Add COMU (1.1 - 1.2 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. COMU-mediated couplings are often faster than those with HATU.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Difficult Couplings:
  • Low Yield: If the reaction is sluggish or gives a low yield, consider gentle heating (e.g., 40-50 °C).

  • Side Reactions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

  • Alternative Reagents: For extremely challenging couplings, consider converting the carboxylic acid to an acyl fluoride using a reagent like XtalFluor-E or Fluoro-TEDA-BF4 prior to the addition of the neutralized amine.

Conclusion

This compound is a promising building block for medicinal chemists seeking to introduce strategic fluorination and steric bulk into their drug candidates. Its unique physicochemical properties can be leveraged to enhance metabolic stability, modulate basicity, and improve pharmacokinetic profiles. While its sterically hindered nature requires careful consideration of reaction conditions, robust amide coupling protocols utilizing modern reagents like HATU and COMU enable its efficient incorporation into a wide range of molecular scaffolds. As the drive for novel therapeutics with improved properties continues, the application of such strategically designed building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

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  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal, 15(37), 9404–9416. [Link]

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  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(6), 1134–1143. [Link]

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  • Watson, A. J. A., & Coll, J. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. European Journal of Organic Chemistry, 2017(46), 6841-6847. [Link]

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3-Fluoro-3-methylbutan-1-amine hydrochloride as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Fluoro-3-methylbutan-1-amine Hydrochloride

A Versatile Building Block for Introducing Fluorinated Neopentyl Moieties in Drug Discovery and Chemical Synthesis

Introduction: The Strategic Advantage of the Fluorinated Neopentyl Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for optimizing molecular properties.[1][2][3] The presence of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[3][4] this compound emerges as a valuable building block by providing a unique structural motif: a primary amine attached to a fluorinated neopentyl-like scaffold.

This unique combination offers several advantages for researchers and drug development professionals:

  • Metabolic Blocking: The fluorine atom on the tertiary carbon can serve as a metabolic shield, preventing oxidative degradation at a typically vulnerable position, thereby potentially increasing the compound's half-life.[2]

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the primary amine, which can be critical for tuning a molecule's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.

  • Conformational Restriction: The sterically demanding quaternary carbon center provides a defined three-dimensional structure, which can be exploited to probe or occupy specific hydrophobic pockets in protein targets.

  • Improved Physicochemical Properties: Fluorination is a proven strategy to enhance properties like lipophilicity (logP), which can improve cell membrane permeability and overall pharmacokinetic profiles.[1][4]

This document serves as a technical guide, providing detailed application notes and protocols for the effective use of this compound in synthetic workflows.

Physicochemical Properties and Handling

Accurate characterization is the foundation of reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₃ClFN[5]
Molecular Weight 141.61 g/mol [5]
CAS Number 1509922-69-3[5][6]
Appearance White to off-white solid (typical)Supplier Data
Purity ≥95% (typical)[6]

Handling and Storage: this compound is classified as harmful if swallowed and causes skin and eye irritation.[5] It may also cause respiratory irritation.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood. Store in a cool, dry place, tightly sealed to prevent moisture absorption, as the hydrochloride salt is hygroscopic.

Core Application: Amide Bond Formation

The most common and direct application of this building block is in the formation of amides, a functional group present in approximately 25% of all pharmaceutical drugs. The primary amine of 3-Fluoro-3-methylbutan-1-amine serves as a versatile nucleophile for reaction with activated carboxylic acid species.

Causality Behind Experimental Choices:

  • Starting Material: The hydrochloride salt must first be neutralized to the free amine to enable its nucleophilic character. This is typically achieved in situ using a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). An excess of the base (typically 2-3 equivalents) is used to both neutralize the HCl salt and scavenge the acidic byproduct generated during the coupling reaction.

  • Coupling Reagents: Standard peptide coupling reagents are highly effective. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred for their efficiency and ability to suppress side reactions, leading to high yields of the desired amide.

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are ideal as they effectively dissolve the reactants and do not interfere with the coupling mechanism.

Workflow for Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification prep_amine Dissolve Amine HCl and Carboxylic Acid in DMF add_base Add DIPEA/TEA (2-3 eq.) prep_amine->add_base Neutralize & Activate add_coupler Add Coupling Reagent (e.g., HATU) at 0 °C add_base->add_coupler stir_rt Stir at RT (2-12 h) add_coupler->stir_rt Reaction Progress quench Quench with H₂O stir_rt->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify final_product Final Amide Product purify->final_product Characterize

Caption: General workflow for amide synthesis.

Protocol: Synthesis of N-(3-Fluoro-3-methylbutyl)benzamide

This protocol details a representative amide coupling reaction with benzoic acid.

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 141.6 mg, 1.0 mmol) and benzoic acid (122.1 mg, 1.0 mmol).

  • Dissolution: Dissolve the solids in anhydrous DMF (5 mL).

  • Neutralization: Add DIPEA (0.44 mL, 2.5 mmol) to the solution and stir for 10 minutes at room temperature.

  • Activation: Cool the flask to 0 °C in an ice bath. Add HATU (418.3 mg, 1.1 mmol) portion-wise over 5 minutes. The solution may turn yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N-(3-fluoro-3-methylbutyl)benzamide.

Self-Validation:

  • TLC: The product should show a single spot with a distinct Rf value compared to the starting materials.

  • LC-MS: A successful reaction will show a major peak corresponding to the mass of the product [M+H]⁺.

  • NMR: ¹H and ¹⁹F NMR spectroscopy should be used to confirm the structure, showing characteristic shifts for the fluorinated neopentyl group and the aromatic protons.

Further Synthetic Applications

Beyond amide formation, the primary amine functionality allows for a wide range of other important transformations.

  • Sulfonamide Synthesis: Reaction with various sulfonyl chlorides in the presence of a base like pyridine or TEA yields sulfonamides. This moiety is another critical pharmacophore in drug design.

  • Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form secondary or tertiary amines, respectively. This is a powerful method for extending the carbon skeleton.

  • N-Alkylation: Direct alkylation with alkyl halides can be achieved, although care must be taken to control the degree of alkylation (mono- vs. di-alkylation).

Reaction Scheme Overview

G start 3-Fluoro-3-methylbutan-1-amine (Free Base) reagent_acid R-COOH + Coupling Agent reagent_sulfonyl R-SO₂Cl + Base reagent_carbonyl R'-CHO + NaBH(OAc)₃ amide Amide sulfonamide Sulfonamide sec_amine Secondary Amine reagent_acid->amide reagent_sulfonyl->sulfonamide reagent_carbonyl->sec_amine

Caption: Key reactions of the title building block.

Conclusion

This compound is a strategically valuable building block for modern chemical synthesis, particularly within the field of drug discovery. It provides a straightforward method for introducing a fluorinated neopentyl group—a motif that can impart beneficial metabolic stability and modulate physicochemical properties. The protocols outlined herein for standard transformations like amide coupling are robust and can be adapted for a wide range of substrates, enabling researchers to efficiently explore new chemical space.

References

  • T. Billard, "Synthesis of Fluorinated Amines: A Personal Account," Accounts of Chemical Research, vol. 53, no. 8, pp. 1833–1846, 2020. [Online]. Available: [Link]

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  • NCERT, "Haloalkanes and Haloarenes," Department of School Education & Literacy. [Online]. Available: [Link]

  • J. M. G. W. Kirk, "The Many Roles for Fluorine in Medicinal Chemistry," Future Medicinal Chemistry, vol. 1, no. 4, pp. 789-799, 2009. [Online]. Available: [Link]

  • Y. Huang et al., "K₂CO₃-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions," RSC Advances, vol. 13, pp. 18160-18164, 2023. [Online]. Available: [Link]

  • C. N. B. T. Brown et al., "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications," Molecules, vol. 27, no. 19, p. 6503, 2022. [Online]. Available: [Link]

  • A. M. Hyde et al., "Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents," Organic Letters, vol. 20, no. 15, pp. 4462–4466, 2018. [Online]. Available: [Link]

  • A. V. Chernykh et al., "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines," European Journal of Organic Chemistry, vol. 2015, no. 29, pp. 6466-6471, 2015. [Online]. Available: [Link]

  • S. Swallow, "Fluorine in medicinal chemistry," Progress in Medicinal Chemistry, vol. 54, pp. 65-133, 2015. [Online]. Available: [Link]

Sources

N-Derivatization of 3-Fluoro-3-methylbutan-1-amine hydrochloride: Protocols for Synthetic Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This guide provides a detailed technical overview and actionable protocols for the N-derivatization of 3-fluoro-3-methylbutan-1-amine hydrochloride. This fluorinated building block is of significant interest in medicinal chemistry and drug development due to the favorable metabolic and physicochemical properties conferred by the gem-dimethyl and tertiary fluoride motifs. We present robust, validated protocols for common and essential N-derivatization reactions—specifically N-acylation and N-sulfonylation. The narrative emphasizes the mechanistic rationale behind procedural steps, from the initial liberation of the free amine to reaction setup, workup, and product characterization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently generate compound libraries and explore structure-activity relationships (SAR) based on this valuable scaffold.

Introduction: Strategic Importance and Derivatization Goals

Organofluorine compounds are foundational in modern pharmaceuticals, representing a significant portion of newly approved drugs. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The 3-fluoro-3-methylbutan-1-amine scaffold, in particular, offers a unique combination of a stable tertiary fluoride and a gem-dimethyl group, which can serve as a non-metabolizable isostere for other functional groups.

The primary amine handle of this molecule is the key reaction site for building molecular diversity. N-derivatization allows for the systematic modification of the parent structure to explore SAR, modulate pharmacokinetic properties, or introduce functional handles for further conjugation. Common goals for derivatizing this primary amine include:

  • Amide Formation (Acylation): Creating neutral, stable amide bonds to probe interactions with biological targets.

  • Sulfonamide Formation (Sulfonylation): Introducing a key hydrogen bond donor/acceptor group prevalent in many therapeutic agents.

  • N-Alkylation (Reductive Amination): Synthesizing secondary or tertiary amines to alter basicity and lipophilicity.[2]

This guide focuses on the first two transformations, which are fundamental for early-stage drug discovery and library synthesis.

Core Principles: From Salt to Product

A critical and often overlooked aspect of working with amine salts is the initial acid-base chemistry required to generate the reactive, nucleophilic free amine. The starting material, this compound, exists in its protonated, non-nucleophilic ammonium form.

Liberating the Free Amine

Before any N-derivatization can occur, the amine hydrochloride salt must be neutralized with a base to deprotonate the ammonium ion (R-NH₃⁺) and generate the free primary amine (R-NH₂).

R-NH₃⁺Cl⁻ + Base → R-NH₂ + [Base-H]⁺Cl⁻

The choice of base is crucial. For subsequent reactions like acylation or sulfonylation, a non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is ideal. These bases are strong enough to deprotonate the ammonium salt but will not compete with the primary amine in reacting with the electrophilic reagent (e.g., acyl chloride).[3] Typically, at least two equivalents of the base are required: one to neutralize the hydrochloride salt and a second to scavenge the acid (e.g., HCl) generated during the derivatization reaction itself.[4]

Mechanism of N-Acylation

N-acylation with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[5]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free amine attacks the electrophilic carbonyl carbon of the acyl chloride.[6]

  • Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[6]

  • Deprotonation: The added base (e.g., TEA) removes the proton from the nitrogen, yielding the neutral amide product and triethylammonium chloride.[3]

Tertiary amines, lacking a proton on the nitrogen, cannot undergo this reaction to form a stable amide product.[7]

Mechanism of N-Sulfonylation

The N-sulfonylation of a primary amine with a sulfonyl chloride follows a similar mechanistic pathway to acylation.[8] The amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. A base is required to neutralize the generated HCl.

A potential side reaction for primary amines is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[9] This is more prevalent with highly reactive sulfonyl chlorides or strong bases. Careful control of stoichiometry (avoiding excess sulfonyl chloride) and reaction temperature can minimize this undesired outcome.

General Derivatization Workflow

The overall process can be visualized as a straightforward sequence from starting material activation to final product validation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Validation AmineHCl 3-Fluoro-3-methylbutan-1-amine HCl FreeAmine Liberate Free Amine (Base Addition) AmineHCl->FreeAmine e.g., TEA, DIPEA Reagent Add Electrophile (Acyl or Sulfonyl Chloride) ReactionMix Reaction Under Inert Atmosphere Reagent->ReactionMix Workup Aqueous Workup ReactionMix->Workup Quench Purify Chromatography or Recrystallization Workup->Purify Product Derivatized Product Purify->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: General workflow for N-derivatization.

Experimental Protocols

Safety Precaution: this compound is classified as an irritant and is harmful if swallowed.[10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: N-Acetylation with Acetyl Chloride

This protocol yields N-(3-fluoro-3-methylbutyl)acetamide.

Materials and Reagents

Reagent M.W. Amount Moles Equivalents
3-Fluoro-3-methylbutan-1-amine HCl 141.61 1.00 g 7.06 mmol 1.0
Triethylamine (TEA) 101.19 2.14 mL 15.53 mmol 2.2
Acetyl Chloride 78.50 0.55 mL 7.77 mmol 1.1

| Dichloromethane (DCM), anhydrous | - | 35 mL | - | - |

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 7.06 mmol) and anhydrous dichloromethane (35 mL).

  • Free Amine Liberation: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (2.14 mL, 15.53 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for an additional 15 minutes. A white precipitate of triethylammonium chloride will form.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (0.55 mL, 7.77 mmol) dropwise. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 20 mL of 1M HCl (aq), 20 mL of saturated NaHCO₃ (aq), and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-acetylated product.

Protocol 2: N-Tosylation with p-Toluenesulfonyl Chloride (TsCl)

This protocol yields N-(3-fluoro-3-methylbutyl)-4-methylbenzenesulfonamide.

Materials and Reagents

Reagent M.W. Amount Moles Equivalents
3-Fluoro-3-methylbutan-1-amine HCl 141.61 1.00 g 7.06 mmol 1.0
Pyridine 79.10 10 mL - Solvent/Base
p-Toluenesulfonyl Chloride (TsCl) 190.65 1.41 g 7.41 mmol 1.05

| Dichloromethane (DCM), anhydrous | - | 25 mL | - | - |

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask with a stir bar, add this compound (1.00 g, 7.06 mmol), anhydrous DCM (25 mL), and pyridine (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonylation: Add p-toluenesulfonyl chloride (1.41 g, 7.41 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Monitoring: Check for completion using TLC or LC-MS.

  • Workup: Dilute the reaction mixture with 30 mL of DCM.

  • Extraction: Transfer to a separatory funnel and wash sequentially with 2M HCl (aq) (2 x 30 mL) to remove pyridine, followed by saturated NaHCO₃ (aq) (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by flash chromatography or recrystallization (e.g., from ethyl acetate/hexanes).

Summary of Reaction Conditions
DerivatizationElectrophileBaseSolventTemp.TimeTypical Yield
N-Acetylation Acetyl ChlorideTriethylamineDCM0 °C to RT2 h>85%
N-Tosylation Tosyl ChloridePyridineDCM/Pyridine0 °C to RT16 h>80%

Characterization of Derivatives

Confirming the identity and purity of the newly synthesized derivative is a mandatory step. A combination of spectroscopic methods provides a self-validating system for structural confirmation.

Expected Spectroscopic Signatures of Derivatization
TechniqueStarting Amine (Free Base)N-Acetylated ProductN-Tosylated Product
IR (cm⁻¹) Two N-H stretches (~3380, 3300)One N-H stretch (~3300), Strong C=O stretch (~1650)One N-H stretch (~3280), Strong S=O stretches (~1330, 1160)
¹H NMR (ppm) -CH₂-N- (~2.7), broad -NH₂ (~1.5)-CH₂-N- (~3.2, shifted downfield), -NH- (~5.8), -C(O)CH₃ (~2.0)-CH₂-N- (~2.9), -NH- (~5.1), tosyl aromatic protons (~7.3, 7.8), tosyl -CH₃ (~2.4)
¹³C NMR (ppm) -CH₂-N- (~40)-CH₂-N- (~38), C=O (~170)-CH₂-N- (~43), tosyl carbons
Mass Spec (m/z) M+H⁺ = 106.1M+H⁺ = 148.1 (Δ +42)M+H⁺ = 260.1 (Δ +154)

Note: Exact NMR shifts are solvent-dependent and should be considered approximate.[11]

Analytical Workflow for Product Validation

A logical sequence of analysis ensures that the material proceeding to further studies is the correct compound at the desired purity.

G cluster_analysis Characterization Suite Crude Crude Product (Post-Workup) Purified Purified Product (Post-Chromatography) Crude->Purified Purification MS LC-MS Purity & Mass ID Crude->MS Initial Check NMR NMR (¹H, ¹³C) Structure Confirmation Purified->NMR Full Analysis Purified->MS Full Analysis IR IR Spectroscopy Functional Group ID Purified->IR Full Analysis Final Final Validated Compound NMR->Final MS->Final IR->Final

Caption: Logical flow for sample analysis and validation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete liberation of the free amine. 2. Inactive/degraded electrophile (reagent hydrolyzed by moisture). 3. Insufficient reaction time or temperature.1. Ensure at least 2 eq. of base are used. Consider a stronger base like DIPEA. 2. Use a fresh bottle of acyl/sulfonyl chloride. 3. Monitor reaction by TLC/LC-MS and extend time or gently heat if necessary.
Recovery of Starting Material Incomplete reaction (see above).Re-subject the material to the reaction conditions with fresh reagent.
Di-sulfonylation Observed 1. Excess sulfonyl chloride used. 2. Reaction run for too long at elevated temperature.1. Use no more than 1.05-1.1 equivalents of sulfonyl chloride.[9] 2. Maintain temperature at 0 °C during addition and RT for the reaction; avoid heating.
Complex Mixture in Crude Product 1. Reagent degradation. 2. Reaction not run under inert (dry) conditions.1. Use fresh, high-purity reagents. 2. Ensure glassware is oven-dried and the reaction is run under a nitrogen or argon atmosphere.

Conclusion

The N-derivatization of this compound is a straightforward yet powerful strategy for generating novel chemical entities for drug discovery and chemical biology. The protocols for N-acylation and N-sulfonylation detailed herein are robust, scalable, and built upon fundamental principles of organic chemistry. By understanding the mechanistic underpinnings—from initial amine liberation to the specifics of the derivatization reaction—researchers can confidently and efficiently synthesize diverse libraries of compounds. Rigorous characterization using a suite of analytical techniques is paramount to ensuring the integrity of the data generated in subsequent biological or chemical assays.

References

  • Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(20), 10745-10834. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Munir, M. A., & Badri, K. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8847972. [Link]

  • Chemguide. (n.d.). Reactions of acyl chlorides with ammonia or primary amines. [Link]

  • Save My Exams. (2025). Acylation Mechanism. [Link]

  • Allen Institute. (n.d.). Tertiary amines do not undergo acylation. Explain. [Link]

  • Samagra. (n.d.). Haloalkanes and Haloarenes. [Link]

  • Bandyopadhyay, S., et al. (2013). Microwave-assisted solvent and catalyst-free synthesis of sulfonamides. RSC Advances, 3(44), 21545-21549. [Link]

Sources

Application Note: Structural Elucidation of 3-Fluoro-3-methylbutan-1-amine hydrochloride using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-3-methylbutan-1-amine hydrochloride is a key building block in medicinal chemistry and drug development, valued for its unique structural features, including a quaternary carbon center bearing a fluorine atom. The precise and unambiguous structural confirmation of this compound is critical for ensuring the integrity of subsequent synthetic steps and the biological activity of target molecules. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the molecular structure, proton environments, and their connectivity.

This guide provides a comprehensive protocol for the acquisition and interpretation of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, offering both a step-by-step methodology and in-depth insights into the spectral features, including the profound effects of the ammonium group and the fluorine atom on the proton chemical shifts and coupling patterns.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.[1]

1. Sample Preparation: The Causality Behind Solvent Choice

The hydrochloride salt form of the amine necessitates careful solvent selection. The protons on the ammonium group (–NH₃⁺) are labile and can exchange with deuterons from protic solvents like D₂O, leading to the disappearance of their signal.[2][3] While this can be used as a confirmatory tool, observing these protons often provides valuable structural information.

  • Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. DMSO-d₆ is a polar aprotic solvent that slows down the rate of proton exchange, allowing for the observation of the –NH₃⁺ protons, often as a broad signal.[4]

  • Alternative Solvent: Deuterium oxide (D₂O) can be used, but be aware that the –NH₃⁺ signal will be absent due to rapid exchange with the solvent.[2] This can simplify the spectrum but results in the loss of information.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[5][6]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[5]

  • Mixing: Gently vortex or swirl the vial to ensure complete dissolution. If necessary, gentle warming can be applied.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6] This prevents distortion of the magnetic field homogeneity.[1]

  • Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[1]

2. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz (or higher)Higher field strength provides better signal dispersion and resolution.
Pulse ProgramStandard 1D Proton (e.g., zg30)A simple 30° pulse is sufficient for quantitative analysis.
Acquisition Time (AQ)2-4 secondsAllows for adequate decay of the FID for good resolution.
Relaxation Delay (D1)2-5 secondsEnsures full relaxation of protons for accurate integration.
Number of Scans (NS)16-64Signal-to-noise ratio can be improved by increasing the number of scans.
Spectral Width (SW)12-16 ppmCovers the entire expected range of proton chemical shifts.
Temperature298 K (25 °C)Standard operating temperature.

¹H NMR Spectrum: Analysis and Interpretation

The structure of this compound presents four distinct proton environments. The presence of the electron-withdrawing fluorine atom and the positively charged ammonium group significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field (deshielded).[7][8]

Caption: Molecular structure of 3-Fluoro-3-methylbutan-1-amine.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

SignalProtonsIntegrationApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Hd –NH₃⁺3H~8.0 - 8.5Broad singlet (br s)N/A
Ha –CH₂–N2H~2.9 - 3.2Triplet (t)³JHH ≈ 7-8 Hz
Hb –CH₂–C2H~1.9 - 2.2Triplet of triplets (tt)³JHH ≈ 7-8 Hz, ³JHF ≈ 20-25 Hz
Hc –C(F)(CH₃)₂6H~1.4 - 1.6Doublet (d)³JHF ≈ 20-25 Hz

Detailed Signal Analysis:

  • –NH₃⁺ Protons (Hd): These protons are the most deshielded due to the positive charge on the nitrogen atom. They typically appear as a broad singlet downfield.[2] The broadness is a result of quadrupolar relaxation from the ¹⁴N nucleus and residual chemical exchange.[9][10]

  • Methylene Protons Alpha to Nitrogen (Ha): These protons are adjacent to the electron-withdrawing ammonium group, which shifts their signal downfield to the ~2.9 - 3.2 ppm range.[11] They are coupled to the adjacent Hb methylene protons, resulting in a triplet.

  • Methylene Protons Beta to Nitrogen (Hb): These protons experience less deshielding from the ammonium group compared to Ha. However, their signal is split by both the adjacent Ha protons (into a triplet) and, more significantly, by the fluorine atom three bonds away (³JHF).[12] This results in a complex multiplet, often a triplet of triplets. The three-bond proton-fluorine coupling (³JHF) is typically in the range of 20-25 Hz.[13][14]

  • Methyl Protons (Hc): The six protons of the two equivalent methyl groups are the most shielded. Their signal is split into a doublet by the fluorine atom three bonds away (³JHF), with a coupling constant similar to that observed for Hb (~20-25 Hz).[14][15]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that allows for its unequivocal identification. The key diagnostic features are the downfield shift of the protons alpha to the ammonium group and the characteristic splitting patterns induced by the fluorine atom on the Hb and Hc protons. By following the detailed protocol and understanding the principles behind the spectral patterns, researchers can confidently verify the structure and purity of this important synthetic intermediate.

References

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Validation & Comparative

A Comparative Analysis of 3-Fluoro-3-methylbutan-1-amine Hydrochloride and its Non-Fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. This guide provides an in-depth, objective comparison of 3-Fluoro-3-methylbutan-1-amine hydrochloride and its non-fluorinated counterpart, 3-methylbutan-1-amine. We will explore the profound impact of a single fluorine atom on the physicochemical properties, metabolic stability, and potential pharmacological profile of a simple aliphatic amine, offering valuable insights for researchers, scientists, and drug development professionals.

The Strategic Imperative of Fluorination

The substitution of a hydrogen atom with fluorine, its bioisostere, can dramatically alter a molecule's properties.[1] This is due to fluorine's unique characteristics: high electronegativity, small atomic size, and the high strength of the carbon-fluorine bond.[2] In drug design, fluorination is often employed to enhance metabolic stability, modulate the basicity (pKa) of nearby functional groups, and fine-tune lipophilicity, all of which can significantly impact a drug's pharmacokinetic and pharmacodynamic profile.[2] This guide will dissect these effects through the lens of our two comparator molecules.

Physicochemical Properties: A Tale of Two Amines

The introduction of a fluorine atom at the tertiary carbon of 3-methylbutan-1-amine induces significant changes in its fundamental physicochemical properties. These differences are critical in determining how the molecule will behave in a biological system.

Property3-Fluoro-3-methylbutan-1-amine HCl3-methylbutan-1-amineRationale for the Difference
Molecular Formula C5H13ClFNC5H13NAddition of fluorine and hydrochloric acid.
Molecular Weight 141.61 g/mol [3]87.16 g/mol [4]The higher atomic weight of fluorine and the inclusion of HCl.
pKa (of the amine) Estimated: ~7.3 - 9.510.6 (at 25°C)[4]The strong electron-withdrawing effect of the fluorine atom reduces the electron density on the nitrogen, making it a weaker base. Studies have shown that fluorination can lower the pKa of amines by 1.1-3.3 units.[5]
logP (estimated) Higher than the non-fluorinated analogLower than the fluorinated analogThe introduction of fluorine generally increases lipophilicity in aliphatic systems.
Water Solubility Likely lower than the non-fluorinated analogCompletely miscible in water[4]Increased lipophilicity typically leads to decreased water solubility.
Boiling Point Not available95-97 °C[4]The hydrochloride salt form will have a much higher melting/decomposition point than the free base.
Density Not available0.751 g/mL at 25 °C[4]The addition of the heavier fluorine atom would be expected to increase the density.
The Critical Role of pKa

The basicity of the amine group, quantified by its pKa, is a crucial parameter for drug candidates. It governs the extent of ionization at physiological pH, which in turn affects solubility, membrane permeability, and binding to target proteins. The significant reduction in the estimated pKa of the fluorinated amine from 10.6 to a more neutral range highlights a key strategy in drug design: modulating pKa to optimize drug absorption and distribution. A lower pKa means the fluorinated compound will be less protonated at physiological pH (7.4), potentially leading to improved cell membrane permeability.

Lipophilicity and the Partition Coefficient (logP)

Metabolic Stability: The Fluorine Shield

A major challenge in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 (CYP) family, which can lead to low bioavailability and the formation of potentially toxic metabolites.[6] Aliphatic amines are susceptible to oxidative metabolism by CYPs.[6]

The introduction of a fluorine atom at a metabolically vulnerable position is a well-established strategy to enhance metabolic stability.[2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[2] In the case of 3-fluoro-3-methylbutan-1-amine, the tertiary carbon, a potential site for hydroxylation in the non-fluorinated analog, is now "shielded" by the fluorine atom.

Metabolic_Stability cluster_0 3-methylbutan-1-amine Metabolism cluster_1 3-Fluoro-3-methylbutan-1-amine Metabolism Non-Fluorinated 3-methylbutan-1-amine Metabolite 3-hydroxy-3-methylbutan-1-amine Non-Fluorinated->Metabolite CYP-mediated hydroxylation Fluorinated 3-Fluoro-3-methylbutan-1-amine Blocked Metabolism Blocked Fluorinated->Blocked C-F bond resists oxidation Shake_Flask_Workflow start Start prep Prepare buffered aqueous and n-octanol phases start->prep dissolve Dissolve amine in aqueous phase prep->dissolve mix Add n-octanol and shake dissolve->mix separate Centrifuge to separate phases mix->separate measure Measure concentration in each phase separate->measure calculate Calculate logP measure->calculate end End calculate->end

Caption: Shake-flask method for logP determination.

Synthesis of the Compounds

Synthesis of 3-methylbutan-1-amine

A common and efficient method for the synthesis of 3-methylbutan-1-amine is the reductive amination of 3-methylbutanal. [7][8][9]

  • Imine Formation: 3-methylbutanal is reacted with ammonia to form the corresponding imine.

  • Reduction: The intermediate imine is then reduced to the primary amine using a suitable reducing agent, such as sodium borohydride (NaBH4) or hydrogen gas with a metal catalyst (e.g., Pd/C).

Reductive_Amination Aldehyde 3-methylbutanal Imine Imine intermediate Aldehyde->Imine + NH3 - H2O Ammonia NH3 Ammonia->Imine Amine 3-methylbutan-1-amine Imine->Amine Reduction (e.g., NaBH4)

Caption: Synthesis of 3-methylbutan-1-amine.

Synthesis of this compound

The synthesis of the fluorinated analog is more challenging. A plausible route involves the creation of the tertiary fluoride followed by the introduction of the amine group.

  • Deoxyfluorination: 3-methylbutane-1,3-diol can be selectively protected at the primary alcohol, followed by deoxyfluorination of the tertiary alcohol using a reagent like diethylaminosulfur trifluoride (DAST). [10]2. Deprotection and Conversion to Amine: The protecting group on the primary alcohol is removed, and the alcohol is then converted to the amine. This can be achieved by converting the alcohol to a leaving group (e.g., a tosylate) followed by reaction with ammonia or an azide and subsequent reduction.

  • Salt Formation: The final free base is then treated with hydrochloric acid to form the hydrochloride salt.

Conclusion

The comparison between this compound and 3-methylbutan-1-amine provides a clear and compelling illustration of the power of fluorine in medicinal chemistry. The introduction of a single fluorine atom is predicted to significantly lower the pKa of the amine, increase its lipophilicity, and block a key site of metabolic oxidation. These modifications can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a molecule. This guide underscores the importance of considering strategic fluorination as a tool to optimize drug candidates and provides a framework for the experimental validation of these principles.

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A Comparative Guide to the Analytical Validation of 3-Fluoro-3-methylbutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3-Fluoro-3-methylbutan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound validation strategy.

Introduction: The Analytical Imperative for Novel Fluorinated Amines

This compound is a fluorinated aliphatic amine of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API).

The validation of analytical procedures is a critical component of the drug development process, mandated by regulatory bodies worldwide. The objective is to demonstrate that a chosen analytical procedure is suitable for its intended purpose, a principle thoroughly outlined in the ICH Q2(R1) guideline.[1][2] This guide will compare and contrast the primary analytical techniques applicable to this specific molecule, grounded in the principles of forced degradation and method validation to establish a comprehensive, stability-indicating analytical package.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1509922-69-3[3][4]
Molecular Formula C₅H₁₃ClFN[3][4]
Molecular Weight 141.61 g/mol [3][4]
IUPAC Name 3-fluoro-3-methylbutan-1-amine;hydrochloride[3]
SMILES CC(C)(CCN)F.Cl[3]

The Foundation: A Risk-Based Validation Workflow

A successful analytical validation is not a checklist but a logical, risk-based process. The workflow begins with understanding the molecule's potential liabilities and culminates in a validated method proven to be robust and fit-for-purpose.

G cluster_0 Phase 1: Method Development & Understanding cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Formal Validation (ICH Q2(R1)) A Molecule Characterization (Solubility, pKa, UV spectra) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Identify Degradation Products (LC-MS, GC-MS) B->C D Select Primary Technique (e.g., HPLC) C->D E Optimize Separation Parameters (Column, Mobile Phase, Gradient) D->E F Develop Detection Method (UV, MS, CAD) E->F G Specificity / Stability-Indicating F->G H Linearity & Range G->H I Accuracy H->I J Precision (Repeatability & Intermediate) I->J K Robustness J->K L Quantitation Limit (LOQ) K->L M Routine Analysis (QC, Stability Testing) L->M Validated Method Ready for Routine Use G cluster_stress Stress Conditions cluster_products Potential Degradants API 3-Fluoro-3-methylbutan-1-amine (C₅H₁₂FN) Acid Acid Hydrolysis (e.g., HCl, Heat) Base Base Hydrolysis (e.g., NaOH, Heat) Ox Oxidation (e.g., H₂O₂, RT) Thermal Thermal (e.g., 80°C) Photo Photolytic (ICH Q1B Light) D1 Elimination Product (Alkene) Acid->D1 D2 Hydroxylated Impurity (C-F -> C-OH) Acid->D2 Base->D1 D3 N-Oxide Ox->D3 D4 De-aminated Impurity Thermal->D4

Sources

A Senior Scientist's Guide to the Structural Elucidation of 3-Fluoro-3-methylbutan-1-amine Hydrochloride Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. Fluorinated amines, in particular, are of immense interest, as the inclusion of fluorine can significantly alter key properties such as metabolic stability, lipophilicity, and binding affinity[1]. This guide provides a comprehensive comparison and procedural overview for the structural analysis of 3-Fluoro-3-methylbutan-1-amine hydrochloride and its derivatives using single-crystal X-ray diffraction (SCXRD), the gold standard for unambiguous structure determination[2][3].

While a public crystal structure for the parent compound, this compound[4][5][6], is not currently available, this guide establishes a robust framework for its analysis. We will delve into the causality behind experimental choices, from crystallization to data refinement, and compare the crystallographic approach with alternative analytical techniques.

The Strategic Importance of Crystallography for Fluorinated Amine Salts

For a small, flexible molecule like 3-Fluoro-3-methylbutan-1-amine, forming the hydrochloride salt is a critical first step towards successful crystallographic analysis. The introduction of the chloride counter-ion facilitates the formation of strong hydrogen bonds and a more rigid, ordered crystal lattice, which is essential for obtaining high-quality diffraction data[7]. X-ray crystallography provides unparalleled precision in determining:

  • Absolute Stereochemistry: Unambiguously resolving chiral centers.

  • Molecular Conformation: Defining the exact spatial arrangement of atoms and torsion angles.

  • Intermolecular Interactions: Mapping the network of hydrogen bonds, halogen bonds (C-F···H), and van der Waals forces that dictate crystal packing[8][9].

This level of detail is often unattainable with other techniques, providing a definitive snapshot of the molecule in its solid state[3].

The Crystallographic Workflow: A Methodological Blueprint

The journey from a purified powder to a refined 3D structure is a multi-step process that demands careful planning and execution. Each stage is critical for the success of the next.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.